3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The presence of bromine and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoacetophenone with benzaldehyde derivatives in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate and a suitable catalyst to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with formamide or a similar reagent to yield the desired pyrazolo[3,4-d]pyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or receptors involved in disease processes. For example, it may inhibit protein kinases or other signaling molecules, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds such as 3-(4-chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine and 3-(4-methylphenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine share a similar core structure but differ in the substituents on the phenyl ring.
Other Heterocyclic Compounds: Compounds like pyrido[2,3-d]pyrimidines and triazolopyrimidines also exhibit similar biological activities and are used in related research applications.
Uniqueness
The uniqueness of 3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
917593-90-9 |
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Molecular Formula |
C23H15BrN4 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,6-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H15BrN4/c24-18-13-11-16(12-14-18)21-20-15-25-22(17-7-3-1-4-8-17)26-23(20)28(27-21)19-9-5-2-6-10-19/h1-15H |
InChI Key |
XALVWPSHIDZMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=NN(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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